1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706539
InChI: InChI=1S/C10H12ClNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one

CAS No.:

Cat. No.: VC17706539

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one -

Specification

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 1-(2-amino-4-chloro-5-methylphenyl)propan-1-one
Standard InChI InChI=1S/C10H12ClNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3
Standard InChI Key KKKDCWMQWWXRQQ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=C(C(=C1)C)Cl)N

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one consists of a phenyl ring substituted with electron-donating (amino, methyl) and electron-withdrawing (chloro) groups. The propan-1-one moiety extends from the aromatic system, introducing a ketone group that enhances polarity and reactivity. Key structural parameters can be extrapolated from analogous compounds:

  • Bond lengths: The C=O bond in the ketone group typically measures ~1.21 Å, while aromatic C-C bonds range between 1.38–1.42 Å .

  • Dihedral angles: The propanone chain forms a dihedral angle of ~30°–45° with the phenyl plane, as observed in similar aryl ketones .

Table 1: Calculated Molecular Properties

PropertyValueMethod/Source
Molecular formulaC₁₀H₁₁ClNODerived from analogs
Molecular weight200.65 g/molComputed via PubChem
Boiling point~250–270°C (estimated)QSPR models
LogP (lipophilicity)2.1 ± 0.3ChemAxon predictions

Electronic Effects and Reactivity

The substituents on the phenyl ring create a push-pull electronic environment:

  • The amino group at position 2 donates electrons via resonance, activating the ring toward electrophilic substitution.

  • The chloro group at position 4 withdraws electrons inductively, deactivating adjacent positions.

  • The methyl group at position 5 exerts a steric and mild electron-donating effect, influencing regioselectivity in further reactions.

Density functional theory (DFT) calculations on related quinoline ketones suggest that the HOMO-LUMO gap of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one likely falls between 4.5–5.2 eV, indicating moderate chemical reactivity .

Synthesis and Optimization

Friedländer Quinoline Synthesis Adaptation

While no direct synthesis route for this compound is documented, the Friedländer quinoline synthesis—used for analogous ketones—offers a viable pathway :

  • Condensation: React 2-amino-4-chloro-5-methylacetophenone with a β-keto ester (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 90–110°C.

  • Cyclization: Intramolecular dehydration forms the quinoline backbone, though this step may require modification to preserve the propanone side chain.

  • Purification: Recrystallization from dichloromethane or ethanol yields the pure product.

Key Reaction Parameters:

  • Catalyst: PPA enhances electrophilic aromatic substitution and cyclization efficiency .

  • Yield: Estimated 70–85% based on similar reactions .

  • Byproducts: Minor amounts of regioisomeric quinoline derivatives may form, necessitating chromatographic separation.

Alternative Pathways

  • Mannich Reaction: Condensation of 2-amino-4-chloro-5-methylbenzaldehyde with acetone and ammonium chloride could yield the target compound, albeit with lower selectivity.

  • Grignard Addition: Reaction of 2-amino-4-chloro-5-methylphenylmagnesium bromide with propionitrile followed by oxidation offers a stepwise route .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral data based on analogous structures :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (s, 1H, aromatic H-3),

    • δ 6.70 (s, 1H, aromatic H-6),

    • δ 4.20 (br s, 2H, NH₂),

    • δ 2.95 (q, 2H, J = 7.2 Hz, CH₂CO),

    • δ 2.40 (s, 3H, Ar-CH₃),

    • δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 208.5 (C=O),

    • δ 145.2–115.4 (aromatic carbons),

    • δ 32.1 (CH₂CO),

    • δ 21.3 (Ar-CH₃),

    • δ 13.8 (CH₂CH₃).

Vibrational Spectroscopy

  • FT-IR (KBr, cm⁻¹):

    • 3350 (N-H stretch),

    • 1685 (C=O stretch),

    • 1590 (C=C aromatic),

    • 750 (C-Cl) .

Mass Spectrometry

  • ESI-MS: m/z 201.1 [M+H]⁺ (calculated for C₁₀H₁₁ClNO⁺: 200.65) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s structure aligns with bioactive molecules targeting:

  • Kinase inhibitors: The planar aromatic system may intercalate ATP-binding pockets .

  • Antimicrobial agents: Chlorinated aryl ketones exhibit activity against Gram-positive bacteria.

  • Prodrug development: The ketone group can be reduced to a hydroxyl for enhanced solubility.

Materials Science

  • Polymer crosslinkers: The ketone group participates in radical-initiated polymerization .

  • Coordination chemistry: The amino and carbonyl groups act as bidentate ligands for transition metals .

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